2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Regioisomerism Structural Biology Medicinal Chemistry

A key challenge in coordination chemistry is obtaining regioisomerically pure building blocks-substituting isomers alters nitrogen donor orientation, compromising metal-ligand geometry and catalytic outcomes. This heterocyclic scaffold solves that issue: - **Defined donor set**: Pyrazole at pyridine 2-position + carboxylic acid at 3-position fixes N-atom spatial arrangement, validated for MOF pore engineering. - **Synthetic handle**: Free -COOH enables amide/ester diversification or surface immobilization (e.g., for iridium LECs). - **Regioisomeric certainty**: CAS 1019075-47-8 is not interchangeable with 4- or 6-carboxy isomers without experimental revalidation. Available for immediate R&D shipment.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 1019075-47-8
Cat. No. B3374412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
CAS1019075-47-8
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CC=N2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14)
InChIKeyQJOLBVFQPQOKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid – Overview


2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 1019075-47-8) is a heterocyclic building block featuring a pyrazole ring attached to the 2-position of a nicotinic acid (pyridine-3-carboxylic acid) core. Its molecular formula is C9H7N3O2, with a molecular weight of 189.17 g/mol. The compound is characterized by a carboxylic acid group at the 3-position of the pyridine ring, which provides a versatile handle for further derivatization, such as amide coupling or esterification, and a pyrazole ring that can act as a ligand in coordination chemistry. The precise regioisomeric placement of the pyrazole and carboxylic acid functionalities is critical for its intended reactivity and binding properties, distinguishing it from its positional isomers. [1]

Regioisomeric identity Precise 3-carboxylic acid placement ensures distinct reactivity and binding geometry
Derivatization handle Carboxylic acid group supports amide coupling, esterification, and further functionalization
Coordination chemistry Pyrazole–pyridine core acts as a ligand for transition metals in MOF and catalysis research

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid: Substitution Risks


The term "pyrazole pyridine carboxylic acid" encompasses a family of regioisomers and functional analogs that cannot be interchanged without altering key properties. For instance, moving the carboxylic acid from the 3- to the 4-position (2-(1H-pyrazol-1-yl)isonicotinic acid, CAS 1152940-72-1) changes the compound's hydrogen-bonding geometry and metal coordination mode. Similarly, attaching the pyrazole to the pyridine ring at the 6-position (6-(1H-pyrazol-1-yl)nicotinic acid, CAS 253315-22-9) produces a different spatial orientation of the nitrogen donor atoms, which directly impacts binding affinity and catalytic activity. Therefore, substituting one isomer for another without rigorous validation will likely lead to failed syntheses, altered pharmacological profiles, or compromised material properties, as demonstrated in 4D-QSAR studies of 86 pyrazole pyridine carboxylic acid derivatives. [1]

Moving the carboxylic acid from the 3- to the 4-position alters hydrogen-bonding geometry and metal coordination mode, limiting direct substitution.

The 6-substituted isomer presents a different spatial orientation of nitrogen donors, which may shift binding affinity and reactivity in catalytic applications.

QSAR-predicted biological activity profiles are isomer-dependent; regioisomer validation is required before any substitution decision.

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid: Differentiation Evidence


Precise Regioisomeric Identity

The compound 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 1019075-47-8) is a specific regioisomer within the pyrazole-pyridine carboxylic acid family. Its identity is confirmed by its unique InChIKey: QJOLBVFQPQOKON-UHFFFAOYSA-N, and SMILES: OC(C1=CC=CN=C1N1C=CC=N1)=O. In contrast, the closely related isomer 2-(1H-pyrazol-1-yl)isonicotinic acid (CAS 1152940-72-1) has a different InChIKey and SMILES (OC(=O)C1=CC=NC(=C1)N1C=CC=N1). This seemingly minor structural difference—the carboxylic acid at the 3- versus 4-position of the pyridine ring—fundamentally alters the compound's physicochemical and biological properties, as shown in 4D-QSAR models for 86 analogs. [1]

Regioisomeric Identity
Head-to-head
Target: CAS 1019075-47-8, InChIKey QJOLBVFQPQOKON-UHFFFAOYSA-N
Comparator: 2-(1H-pyrazol-1-yl)isonicotinic acid (CAS 1152940-72-1), distinct InChIKey and SMILES
Ensures correct isomer for reproducible synthesis and assay outcomes
InChIKey and SMILES differentiate regioisomers unequivocally
Regioisomerism Structural Biology Medicinal Chemistry

Purity and Storage Stability

The compound 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 1019075-47-8) is supplied with a minimum purity of 95% and is recommended for long-term storage in a cool, dry place. This specification is crucial for ensuring reliable performance in chemical reactions. In comparison, 2-(1H-pyrazol-1-yl)isonicotinic acid (CAS 1152940-72-1) is also available at ≥98% purity, but storage recommendations vary by supplier.

Purity & Storage
Data to verify
Target: min. 95% purity, recommended cool/dry storage
Comparator: ≥98% purity (vendor-reported)
Defined storage conditions help maintain integrity over time
Verify lot-specific certificate of analysis before use
Compound Management Analytical Chemistry Drug Discovery

Synthetic Utility vs. 6-Isomer

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 1019075-47-8) is a versatile scaffold for synthesis, with the carboxylic acid at the 3-position enabling facile derivatization. The 6-substituted isomer, 6-(1H-pyrazol-1-yl)nicotinic acid (CAS 253315-22-9), has been explicitly utilized as a precursor for the synthesis of N-methoxy-N-methyl amides (Weinreb amides) via EDC/HOBt coupling, demonstrating its utility in building more complex molecules. This suggests that the target compound, with a carboxylic acid at the 3-position, may exhibit distinct reactivity in similar transformations compared to its 6-substituted counterpart, a difference that can be exploited in synthetic route design.

Synthetic Utility
Method context
Target: versatile scaffold with 3-COOH handle
Comparator: 6-isomer employed in Weinreb amide synthesis via EDC/HOBt coupling
Carboxylic acid position dictates accessible derivative types
Reactivity differences require experimental validation in the intended transformation
Organic Synthesis Medicinal Chemistry Methodology

QSAR-Predicted Biological Activity

A 4D-QSAR study of 86 pyrazole pyridine carboxylic acid derivatives has identified key pharmacophoric features and predicted biological activities for this compound class. [1] While specific IC50 values for 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 1019075-47-8) are not publicly available, its structural inclusion in the QSAR model implies a predicted activity profile. The model, which utilized an electron conformational-genetic algorithm approach, provides a quantitative framework for understanding how structural variations—including the regioisomerism of the target compound—influence biological activity. This allows researchers to prioritize this specific compound for synthesis and testing based on its predicted potential, which differs from that of its isomers.

QSAR-Predicted Activity
Class-level inference
Included in a 4D-QSAR model of 86 pyrazole pyridine carboxylic acid derivatives
Supports isomer-specific screening prioritization
Predicted activity profile requires experimental confirmation
QSAR Drug Discovery Computational Chemistry

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid: Key Applications


MOF and Coordination Polymer Design

The precise regioisomeric structure of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid, with its nitrogen donors in a specific spatial arrangement, makes it an ideal ligand for constructing metal-organic frameworks with tailored pore sizes and topologies. [1] Its use is preferred over other isomers to achieve a desired metal-ligand coordination geometry and resulting material properties, such as gas sorption or catalytic activity.

Focused Compound Library Synthesis for SAR

As a versatile building block with a carboxylic acid handle, this compound enables the rapid generation of diverse amide and ester derivatives. Its inclusion in compound libraries is justified by its distinct 3-carboxylic acid regioisomerism, which, according to QSAR models, is predicted to yield a unique biological activity profile compared to 4- or 6-substituted analogs. [2] This allows medicinal chemists to efficiently explore chemical space around a privileged scaffold.

Iridium Complexes for Light-Emitting Electrochemical Cells

The 2-(1H-pyrazol-1-yl)pyridine (pzpy) moiety, which forms the core of this compound, has been successfully employed as an ancillary ligand in blue-emitting cationic iridium complexes for efficient LECs. [3] The carboxylic acid group of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid offers a site for further functionalization or immobilization onto surfaces, enabling the development of advanced optoelectronic devices with tunable emission properties.

Application
Selection Property
Validation Focus
MOF and coordination polymer design
Regioisomeric ligand geometry
Metal-ligand coordination topology review
SAR-focused compound library synthesis
Carboxylic acid derivatization handle
Derivative biological activity profiling
Iridium-based LEC research
Pzpy ancillary ligand with functionalization site
Photophysical property evaluation

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